4'-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride

Descripción general

Descripción

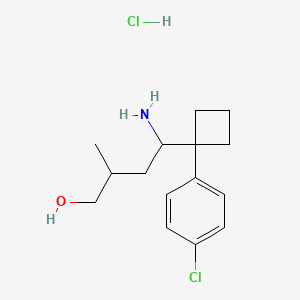

4’-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride is an analytical reference material categorized as a cathinone . It has been detected in products sold as liquid aroma . It is regulated as a Schedule I compound in the United States . This product is intended for research and forensic applications .

Synthesis Analysis

4’-Methyl-alpha-pyrrolidinohexanophenone is a stimulant compound which has been reported as a novel designer drug . It is closely related to pyrovalerone, being simply its chain-lengthened homologue . In the pyrrolidinophenone series, stimulant activity is maintained so long as the positions of the aryl, ketone and pyrrolidinyl groups are held constant, while the alkyl backbone can be varied anywhere between three and as many as seven carbons .Molecular Structure Analysis

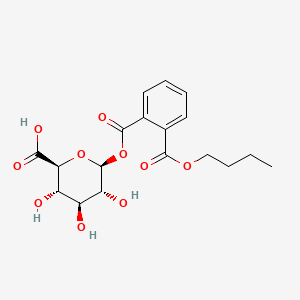

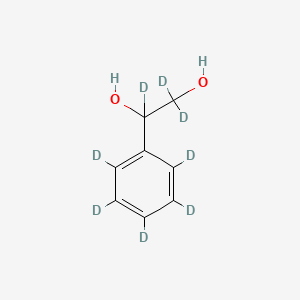

The molecular formula of 4’-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride is C17H25NO • HCl . The SMILES representation isCC1=CC=C (C (C (CCCC)N2CCCC2)=O)C=C1.Cl . The InChI code is InChI=1S/C17H25NO.ClH/c1-3-4-7-16 (18-12-5-6-13-18)17 (19)15-10-8-14 (2)9-11-15;/h8-11,16H,3-7,12-13H2,1-2H3;1H . Chemical Reactions Analysis

The evidence at present suggests that lactam metabolites and the aromatic hydroxy analogues of this group of NPSs probably do not exert potent psychostimulatory activity .Aplicaciones Científicas De Investigación

Forensic Toxicology

“Mphp hydrochloride” is used in forensic toxicology for the detection and identification of new psychoactive substances . It’s a challenge for forensic toxicology since they are easily synthesized, modified, and placed on the market .

Study of Acute Intoxication

“Mphp hydrochloride” is used in the study of acute intoxication. There have been cases of fatal acute intoxication caused by MDPHP . This helps in improving recognition and treatment of these particular cases .

Study of Drug Abuse

“Mphp hydrochloride” is used in the study of drug abuse. It has been found in cases of combined use of different new psychoactive substances and classical drugs .

Study of Adverse Effects

“Mphp hydrochloride” is used in the study of adverse effects of new psychoactive substances. The most frequent adverse effects reported are cardiac, psychiatric, and neurologic .

Study of Drug Interactions

“Mphp hydrochloride” is used in the study of drug interactions. It has been found in cases of combined use of different new psychoactive substances and classical drugs .

Study of Lethal Effects

“Mphp hydrochloride” is used in the study of lethal effects of new psychoactive substances. Lethal intoxications caused by MDPHP are extremely rare and always combined with other synthetic cathinones .

Mecanismo De Acción

Target of Action

MPHP, also known as 4’-Methyl-α-pyrrolidinohexanophenone Hydrochloride, is a stimulant compound . It is closely related to pyrovalerone , which is known to act as a norepinephrine and dopamine reuptake inhibitor (NDRI) . Therefore, it’s plausible that MPHP may have similar targets, primarily the dopamine and norepinephrine transporters.

Mode of Action

Pyrovalerone and its analogs have been shown to act as norepinephrine and dopamine reuptake inhibitors (NDRIs), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Biochemical Pathways

The biochemical pathways affected by MPHP are likely to involve the dopaminergic and noradrenergic systems, given its probable action as an NDRI . By inhibiting the reuptake of dopamine and norepinephrine, MPHP could increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased stimulation.

Pharmacokinetics

Related compounds like methylphenidate have a short-acting stimulant effect with a duration of action of 1 to 4 hours and a pharmacokinetic half-life of 2 to 3 hours . Methylphenidate is well-absorbed from the gastrointestinal tract and easily passes to the brain

Result of Action

The result of MPHP’s action is likely to be increased stimulation, similar to other stimulant compounds . It’s important to note that the use of mphp can lead to serious poisoning with toxic liver damage and rhabdomyolysis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-methylphenyl)-2-pyrrolidin-1-ylhexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO.ClH/c1-3-4-7-16(18-12-5-6-13-18)17(19)15-10-8-14(2)9-11-15;/h8-11,16H,3-7,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAHVRAIPQNIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

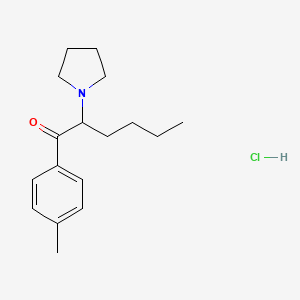

CCCCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342003 | |

| Record name | 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Methyl-alpha-pyrrolidinohexanophenone Hydrochloride | |

CAS RN |

1391052-36-0 | |

| Record name | 4'-Methyl-alpha-pyrrolidinohexiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHYL-.ALPHA.-PYRROLIDINOHEXIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0JZY1Z2XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)